1,3-dimethyl-8-[4-(trifluoromethoxy)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
1,3-Dimethyl-8-[4-(trifluoromethoxy)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3-dimethyl substitution on the triazaspiro[4.5]decane core and a 4-(trifluoromethoxy)benzenesulfonyl group at the 8-position. Its molecular formula is C₁₆H₁₇F₃N₃O₅S, with a molecular weight of 420.39 g/mol. The spirocyclic architecture and sulfonyl moiety contribute to its structural rigidity and metabolic stability, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
1,3-dimethyl-8-[4-(trifluoromethoxy)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O5S/c1-20-13(23)15(21(2)14(20)24)7-9-22(10-8-15)28(25,26)12-5-3-11(4-6-12)27-16(17,18)19/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSFVDOXUOJMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-8-[4-(trifluoromethoxy)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a spirocyclic structure with multiple functional groups that may influence its biological properties. Its key components include:
- Trifluoromethoxy group : Known to enhance lipophilicity and potentially improve bioavailability.
- Sulfonamide moiety : Often associated with antibacterial and antitumor activities.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Preliminary studies suggest it may act as an inhibitor of oxidative phosphorylation (OXPHOS), a pathway critical for ATP production in cancer cells. This inhibition can lead to reduced energy availability in rapidly dividing cells, making it a candidate for cancer therapy.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 values : Compounds similar to this compound have shown IC50 values in the low micromolar range against pancreatic cancer cells (MIA PaCa-2) when subjected to galactose-rich media conditions that force reliance on OXPHOS for energy production .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Key Modifications : The presence of the trifluoromethoxy group has been shown to enhance potency by improving binding affinity to the target sites involved in mitochondrial function .
- Analog Studies : Close analogs have demonstrated varying degrees of potency, indicating that slight modifications can significantly impact biological activity.
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MIA PaCa-2 | 0.58 | Inhibition of OXPHOS |
| Antimicrobial (analog) | E. coli | 10 | Disruption of bacterial cell wall |
| Anti-inflammatory (analog) | RAW 264.7 | 5 | Inhibition of COX enzymes |
Case Study 1: Pancreatic Cancer
In a study investigating the effects of compounds targeting OXPHOS in pancreatic cancer models, it was found that the lead compound exhibited significant cytotoxicity with an IC50 of 0.58 µM against MIA PaCa-2 cells under glucose-deprived conditions. This suggests that targeting mitochondrial energy production is a viable strategy for treating aggressive cancers .
Case Study 2: Bacterial Inhibition
Another study evaluated the antibacterial properties of structurally related compounds. Results indicated that some derivatives could inhibit the growth of E. coli at concentrations around 10 µM, suggesting potential applications in treating bacterial infections alongside their anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, focusing on substituent variations and their implications:
Key Findings from Comparative Studies
The 1,3-dimethyl substitution in the target compound reduces rotational freedom compared to mono-methylated analogs (e.g., ), improving conformational stability .
Biological Activity :
- Compounds with sulfonyl groups (e.g., target compound, ) exhibit stronger receptor-binding affinity than analogs with benzyl or carbonyl groups (), likely due to sulfonyl’s ability to participate in hydrogen bonding and electrostatic interactions .
- 8-Benzyl derivatives () are primarily used as synthetic intermediates due to their hydrophobicity, whereas sulfonyl-substituted analogs show promise in therapeutic applications .
Synthetic Pathways :
- The target compound’s synthesis likely follows methods similar to , where 8-substituted spirocycles are formed via condensation of ammonium carbonate and sodium cyanide with appropriate ketones, followed by sulfonylation using 4-(trifluoromethoxy)benzenesulfonyl chloride .
In contrast, chlorophenylsulfonyl analogs () have demonstrated anticonvulsant activity in preclinical models, highlighting the role of substituent electronics in modulating bioactivity .
Preparation Methods
Solvent and Temperature Effects
Byproduct Mitigation
-
Over-Methylation : Excess methylating agents generate quaternary ammonium salts. Controlled addition (dropwise over 1 hour) and low temperatures (0°C) suppress this.
-
Sulfonyl Chloride Hydrolysis : Anhydrous conditions and molecular sieves (4Å) stabilize the sulfonyl chloride.
Purification and Characterization
Final purification employs sequential recrystallization (ethanol/water) and column chromatography (SiO₂, ethyl acetate/hexane). Purity exceeds 99% by LC-MS, with characteristic spectral data:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.8–2.1 (m, 4H, spiropyran CH₂), 3.1 (s, 6H, N–CH₃), 7.6–8.0 (m, 4H, aromatic).
Comparative Analysis of Synthetic Routes
Industrial Scalability and Environmental Impact
The CN110818712A method’s use of methanol (recyclable) and non-toxic catalysts (K₃Fe(CN)₆) aligns with green chemistry principles. EP3138841A1’s sulfonylation generates HCl gas, necessitating scrubbers, but overall E-factors remain low (<5) .
Q & A
Q. What are the key structural features influencing the reactivity and bioactivity of this compound?
The compound’s spirocyclic triazaspiro[4.5]decane core, trifluoromethoxybenzenesulfonyl group, and methyl substituents contribute to its conformational rigidity, electronic properties, and steric interactions. The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions, while the trifluoromethoxy moiety improves metabolic stability and lipophilicity, critical for membrane permeability in biological assays . Methodologically, structural analogs (e.g., diazaspiro frameworks) suggest that substitutions at the 8-position significantly modulate binding affinity to enzyme targets like kinases or GPCRs .
Q. What synthetic strategies are effective for optimizing yield and purity?
Multi-step synthesis typically involves:
Spirocyclization : Using Boc-protected amines under reflux with dichloromethane or acetonitrile.
Sulfonylation : Reacting with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of triethylamine (TEA) at 0–25°C .
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization from THF/hexane. Key parameters include strict anhydrous conditions and inert atmospheres to prevent hydrolysis of sulfonyl intermediates .
Q. How do researchers confirm structural integrity post-synthesis?
- NMR : ¹H/¹³C NMR to verify spirocyclic conformation and sulfonyl group integration (e.g., δ 7.6–8.2 ppm for aromatic protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 489.6 for derivatives) .
- X-ray Crystallography : For unambiguous conformation analysis (monoclinic P2₁/c space group observed in analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?
Conflicting bioactivity data (e.g., variable IC₅₀ values in kinase assays) may arise from differences in:
- Substituent positioning : Meta vs. para trifluoromethoxy groups alter steric bulk and electronic effects .
- Assay conditions : Buffer pH (7.4 vs. 6.8) affects ionization of sulfonamide groups, impacting target binding.
Methodology : - Design derivatives with systematic substitutions (e.g., replacing trifluoromethoxy with methoxy or halogen groups).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under standardized conditions .
Q. What experimental approaches address poor solubility in pharmacological assays?
Q. How can molecular modeling guide the design of analogs with improved selectivity?
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes to off-targets (e.g., cytochrome P450 enzymes).
- MD simulations : Analyze conformational stability of the spirocyclic core in aqueous vs. lipid bilayer environments (GROMACS/AMBER).
- QSAR models : Corolate Hammett σ values of substituents with bioactivity (e.g., trifluoromethoxy’s strong electron-withdrawing effect) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
